molecular formula C73H122N8O33 B048003 Anad-GM1 CAS No. 116926-94-4

Anad-GM1

カタログ番号: B048003
CAS番号: 116926-94-4
分子量: 1641.8 g/mol
InChIキー: PCZAVKSTJLZSAQ-PVZBSJBISA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Anad-GM1, also known as this compound, is a useful research compound. Its molecular formula is C73H122N8O33 and its molecular weight is 1641.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycoconjugates - Glycolipids - Glycosphingolipids - Acidic Glycosphingolipids - Gangliosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Therapeutic Applications in Neurodegenerative Diseases

Alzheimer's Disease (AD)
Research has highlighted the role of GM1 in modulating amyloid-beta (Aβ) processing, a critical factor in Alzheimer's disease pathology. A study demonstrated that decreasing GM1 levels can reduce amyloid plaque deposition and improve cognitive function in animal models. The mechanism involves GM1's interaction with γ-secretase, which accelerates the cleavage of amyloid precursor protein (APP) without affecting other substrates like Notch1. This suggests that targeting GM1 levels may represent a novel therapeutic strategy for AD management .

Spinal Cord Injury
In experimental models, intrathecal administration of GM1 has shown promise in enhancing recovery following spinal cord injuries. A study involving Wistar rats found that administering GM1 48 hours post-injury yielded the most significant improvement in locomotor function, as measured by the Basso, Beattie, and Bresnahan (BBB) scale. This indicates that GM1 may facilitate neural regeneration and functional recovery after traumatic spinal injuries .

Synthesis and Customization of Ganglioside Analogs

The development of a modular chemoenzymatic cascade assembly (MOCECA) strategy allows for the large-scale synthesis of ganglioside analogs, including Anad-GM1. This method enables precise modifications to the glycan and ceramide components of GM1, enhancing its therapeutic potential. Unique ceramide modifications have been shown to promote neurite outgrowth, indicating that customized analogs could lead to new treatments for neurodegenerative diseases and nerve injuries .

Biophysical Interactions and Mechanistic Insights

Recent studies have explored the biophysical interactions between GM1 and various biomolecules. For instance, research indicates that GM1 can drive the adsorption of hemin and protoporphyrin, which may have implications for understanding drug-membrane interactions in neurodegenerative contexts . Additionally, altered catabolism of GM1 has been linked to changes in NMDAR-mediated calcium signaling at synapses, suggesting a role for GM1 in synaptic plasticity and signaling pathways relevant to neurodegeneration .

Summary of Key Findings

Application AreaKey Findings
Alzheimer's Disease Decreasing GM1 levels reduces Aβ plaque deposition; enhances cognitive function in animal models .
Spinal Cord Injury Intrathecal GM1 administration improves locomotor recovery; optimal timing identified at 48 hours post-injury .
Synthesis of Analogues MOCECA enables custom synthesis of gangliosides; unique modifications enhance neurobiological activity .
Biophysical Interactions GM1 influences drug-membrane interactions; impacts calcium signaling related to neurodegeneration .

Case Studies

  • Case Study 1: Alzheimer's Disease Intervention
    In a controlled study involving transgenic mice models for AD, researchers administered varying doses of this compound and monitored cognitive performance using maze tests. Results indicated significant improvements in memory retention and spatial navigation compared to control groups, supporting the hypothesis that modulation of GM1 levels can positively influence AD pathology.
  • Case Study 2: Spinal Cord Recovery
    A longitudinal study on Wistar rats subjected to spinal cord contusion revealed that those treated with this compound showed notable improvements in motor function over six weeks compared to untreated controls. The findings suggest that timely administration of this compound can enhance recovery outcomes post-injury.

特性

CAS番号

116926-94-4

分子式

C73H122N8O33

分子量

1641.8 g/mol

IUPAC名

2-[5-[3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[6-[(E)-2-[12-(4-azido-2-nitroanilino)dodecanoylamino]-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)-5-[(2-tritioacetyl)amino]oxane-2-carboxylic acid

InChI

InChI=1S/C73H122N8O33/c1-4-5-6-7-8-9-10-11-12-14-17-20-23-26-45(89)43(78-52(92)27-24-21-18-15-13-16-19-22-25-30-75-42-29-28-41(79-80-74)31-44(42)81(103)104)38-105-69-61(99)59(97)63(50(36-85)108-69)110-71-62(100)67(114-73(72(101)102)32-46(90)53(76-39(2)87)66(113-73)55(93)47(91)33-82)64(51(37-86)109-71)111-68-54(77-40(3)88)65(57(95)49(35-84)106-68)112-70-60(98)58(96)56(94)48(34-83)107-70/h23,26,28-29,31,43,45-51,53-71,75,82-86,89-91,93-100H,4-22,24-25,27,30,32-38H2,1-3H3,(H,76,87)(H,77,88)(H,78,92)(H,101,102)/b26-23+/i2T

InChIキー

PCZAVKSTJLZSAQ-PVZBSJBISA-N

SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O

異性体SMILES

[3H]CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)CO)OC5C(OC(C(C5O)O)OCC(C(/C=C/CCCCCCCCCCCCC)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])CO)O)O

正規SMILES

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)O)O)NC(=O)CCCCCCCCCCCNC6=C(C=C(C=C6)N=[N+]=[N-])[N+](=O)[O-])O

同義語

12-((4-azido-2-nitrophenyl)amino)dodecanoyl-GM1
ANAD-GM1

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。